2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes biphenyl groups and a brominated triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-bromo-1,3,5-triazine with biphenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the biphenyl-triazine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The biphenyl groups can undergo oxidation or reduction, altering the compound’s properties.
Coupling Reactions: The triazine ring can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine exerts its effects involves interactions with specific molecular targets. The biphenyl groups can interact with hydrophobic pockets in proteins, while the triazine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazine: Lacks the bromine atom, leading to different reactivity and properties.
2,4-Di([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine: Similar structure but with chlorine instead of bromine, affecting its chemical behavior.
Uniqueness
2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine is unique due to the presence of the bromine atom, which can participate in specific reactions not possible with other halogens. This makes it a valuable compound for designing new molecules with tailored properties.
Properties
Molecular Formula |
C27H18BrN3 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-bromo-4,6-bis(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H18BrN3/c28-27-30-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-26(31-27)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChI Key |
UCMXYTLXSGHRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Br)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.